1-Bromo-3-chloro-2-vinylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

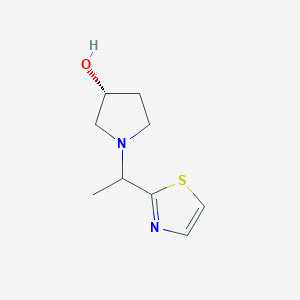

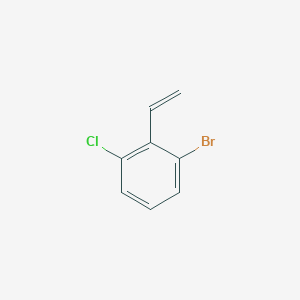

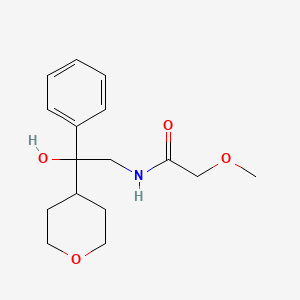

1-Bromo-3-chloro-2-vinylbenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular formula of C8H6BrCl .

Synthesis Analysis

1-Bromo-3-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . It can also be synthesized by (3-chlorophenyl)trimethylgermanium by electrophilic substitution .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-2-vinylbenzene has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The optimized geometries of the molecule have been interpreted and compared with the reported experimental values of some substituted benzene .Chemical Reactions Analysis

The regioselectivity and the mechanism of the (32CA) cycloadditions reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide were investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-2-vinylbenzene has a molecular weight of 191.45 g/mol . The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be determined through various experimental methods .科学的研究の応用

I have conducted several searches to find detailed information on the scientific research applications of “1-Bromo-3-chloro-2-vinylbenzene” across multiple fields. However, the available information is limited and primarily focuses on its chemical reactivity in [3+2] cycloaddition reactions and its potential as an inhibitor for Mpro-SARS-CoV-2 .

作用機序

Target of Action

The primary target of 1-Bromo-3-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Bromo-3-chloro-2-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .

Pharmacokinetics

The compound’s electrophilicity and nucleophilicity indices allow their classification as moderate electrophiles and strong nucleophiles , which may influence its ADME properties.

Result of Action

The result of the compound’s action is a substituted benzene ring . The substitution occurs at the site where the electrophile attacked the benzene ring .

Action Environment

The action of 1-Bromo-3-chloro-2-vinylbenzene can be influenced by environmental factors. For instance, the presence of other substituents on the benzene ring can affect the directing effects of the electrophilic aromatic substitution . Additionally, the compound’s reactivity may be influenced by the presence of other molecules in the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-3-chloro-2-ethenylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULMJTAEUTXKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B2991855.png)

![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)

![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)